

# Spectroscopic Profile of 2-Bromobenzylamine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromobenzylamine

Cat. No.: B1296416

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This guide provides a comprehensive overview of the spectroscopic data for **2-Bromobenzylamine** (CAS No: 3959-05-5), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development.

## Molecular Structure and Properties

- IUPAC Name: (2-bromophenyl)methanamine[1]
- Molecular Formula: C<sub>7</sub>H<sub>8</sub>BrN[1]
- Molecular Weight: 186.05 g/mol [1]
- Appearance: Clear colorless to light yellow liquid[2]

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Bromobenzylamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectrum (400 MHz, DMSO-d<sub>6</sub>)[3]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not fully available	Aromatic Protons		
Data not fully available	CH <sub>2</sub> (Benzyllic)		
Data not fully available	NH <sub>2</sub>		

Note: The available data is for **2-Bromobenzylamine** hydrochloride; chemical shifts for the free base may vary.

<sup>13</sup>C NMR Spectrum (Solvent: Chloroform-d)[4]

Chemical Shift ( $\delta$ ) ppm	Assignment
Specific values require spectral analysis. Key carbons include:	
Aromatic C-Br	
Aromatic C-CH <sub>2</sub>	
Aromatic C-H (x4)	
CH <sub>2</sub> (Benzyllic)	

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[5][6]

ATR-IR Spectrum[1][2]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Specific values require spectral analysis. Key absorptions include:		
3370 - 3250	Medium-Strong, Broad	N-H stretch (primary amine)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic CH <sub>2</sub> )
1620 - 1580	Medium-Weak	N-H bend (scissoring)
1600 - 1450	Medium-Strong	C=C stretch (aromatic ring)
1025	Strong	C-N stretch
750	Strong	C-Br stretch
~750	Strong	C-H bend (ortho-disubstituted aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7][8]

GC-MS Data[1]

m/z	Relative Intensity	Assignment
185/187	~1:1 ratio	[M] <sup>+</sup> (Molecular ion peak with bromine isotopes)
106	High	[M - Br] <sup>+</sup>
Other fragments	Further fragmentation of the benzylamine structure	

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

## NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[9][10]

Sample Preparation:

- A sample of **2-Bromobenzylamine** (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- A small amount of a reference standard, typically Tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.[11]

<sup>1</sup>H NMR Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Technique: A standard one-dimensional proton NMR experiment is performed.[10]
- Parameters:
  - A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
  - The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Data is processed using Fourier transformation.[9]

<sup>13</sup>C NMR Acquisition:

- Instrument: A 100 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.
- Technique: A standard one-dimensional carbon NMR experiment with proton decoupling is performed.

- Parameters:

- A larger number of scans are required compared to  $^1\text{H}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.[10]
- The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5][12]

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small drop of neat **2-Bromobenzylamine** liquid is placed directly onto the crystal (e.g., diamond or zinc selenide) of the ATR accessory.[6]
- The anvil is lowered to press the sample against the crystal, ensuring good contact.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[13]
- Technique: The IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .[5]
- Parameters:
  - A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
  - Multiple scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [8][14]

### Sample Preparation:

- A dilute solution of **2-Bromobenzylamine** is prepared in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[15]
- This stock solution is further diluted to a final concentration suitable for the instrument, typically in the range of 10-100 µg/mL.[15]

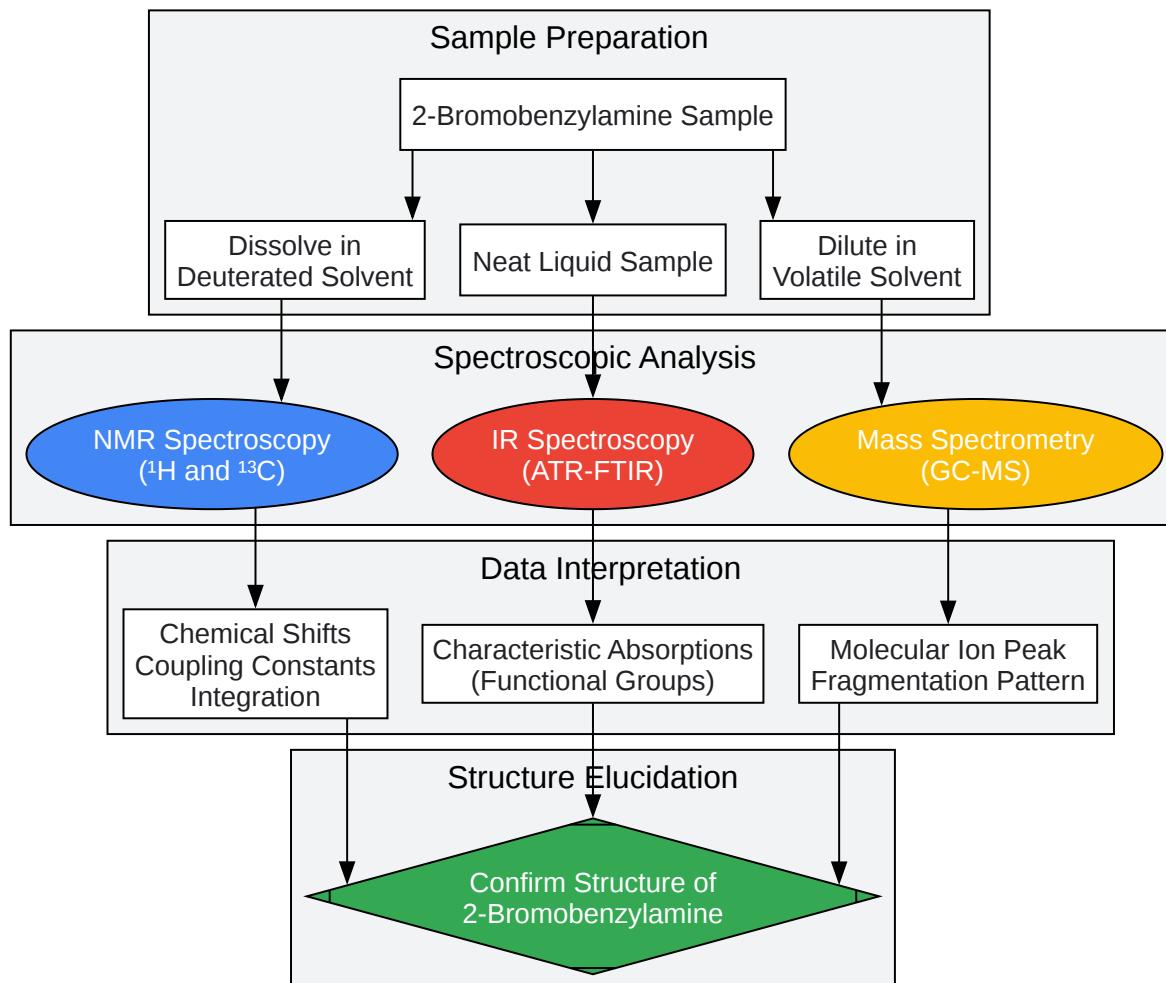
### Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
- Technique:
  - The sample solution is injected into the GC, where it is vaporized and separated on a capillary column.
  - The separated components elute from the GC column and enter the ion source of the mass spectrometer.
  - In the ion source (commonly using Electron Impact - EI), the molecules are ionized and fragmented.[7]
  - The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[7]

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **2-Bromobenzylamine**.

## Workflow for Spectroscopic Analysis of 2-Bromobenzylamine

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Caption: Workflow of Spectroscopic Analysis.

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